molecular formula C23H24ClFN2O2 B11054519 1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11054519
M. Wt: 414.9 g/mol
InChI Key: UDCIFVIUCNFHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-CHLOROPHENYL)-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a fluorophenethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Chlorophenyl Group: This step involves the electrophilic aromatic substitution of a chlorobenzene derivative.

    Attachment of the Fluorophenethyl Group: This can be achieved through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLOROPHENYL)-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-CHLOROPHENYL)-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-(4-piperidino)propane-1,2-dione: Shares a similar core structure but lacks the fluorophenethyl group.

    1-(4-Fluorophenyl)-3-(4-piperidino)butane-1,2-dione: Contains a fluorophenyl group but differs in the length of the carbon chain.

Uniqueness: 1-(3-CHLOROPHENYL)-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both chlorophenyl and fluorophenethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24ClFN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H24ClFN2O2/c24-18-2-1-3-20(14-18)27-22(28)15-21(23(27)29)26-12-10-17(11-13-26)5-4-16-6-8-19(25)9-7-16/h1-3,6-9,14,17,21H,4-5,10-13,15H2

InChI Key

UDCIFVIUCNFHEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.